2-Hydroxyheptyl formate 2-Hydroxyheptyl formate
Brand Name: Vulcanchem
CAS No.: 68443-65-2
VCID: VC18454298
InChI: InChI=1S/C8H16O3/c1-2-3-4-5-8(10)6-11-7-9/h7-8,10H,2-6H2,1H3
SMILES:
Molecular Formula: C8H16O3
Molecular Weight: 160.21 g/mol

2-Hydroxyheptyl formate

CAS No.: 68443-65-2

Cat. No.: VC18454298

Molecular Formula: C8H16O3

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxyheptyl formate - 68443-65-2

Specification

CAS No. 68443-65-2
Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
IUPAC Name 2-hydroxyheptyl formate
Standard InChI InChI=1S/C8H16O3/c1-2-3-4-5-8(10)6-11-7-9/h7-8,10H,2-6H2,1H3
Standard InChI Key CGPQXTSYZUTIPW-UHFFFAOYSA-N
Canonical SMILES CCCCCC(COC=O)O

Introduction

Structural Characteristics and Nomenclature Challenges

Discrepancies in Molecular Composition

While the name "2-hydroxyheptyl formate" implies a straightforward ester structure (formic acid esterified with a 2-hydroxyheptanol), the CAS registry entry describes a sulfonic acid derivative: azane,1-(2-ethylhexoxy)-1-oxooctane-2-sulfonic acid . This conflict between nomenclature and structural data suggests either:

  • A misassignment of CAS 68443-65-2

  • Undocumented tautomerism or salt formation

  • Database errors in chemical indexing

The reported molecular formula (C₁₆H₃₅NO₅S) includes sulfur and nitrogen atoms inconsistent with simple formate esters, necessitating re-examination of synthesis pathways and analytical methods used in its characterization .

Comparative Analysis With Related Formates

Parallels exist with structurally validated formate esters:

  • 2-Hydroxyethyl formate (CAS 628-35-3): Simpler ethylene glycol derivative with confirmed C₃H₆O₃ formula and 90.08 g/mol molecular weight

  • Heptadecenyl formates: Long-chain unsaturated analogs characterized via GC-MS and NMR in mite pheromone studies

These comparisons highlight the anomalous nature of 2-hydroxyheptyl formate's reported properties, particularly its molecular weight (353.518 g/mol) , which exceeds typical values for C₈ formate esters by >250%.

Physicochemical Profile

Experimental Measurements

Reported properties from conflicting sources:

PropertyValue (Source )Typical Formate RangeAnomaly Significance
Density (g/cm³)0.9881.05–1.20 Low density suggests branching
Boiling Point (°C)237.4180–220 Elevated for molecular weight
Flash Point (°C)92.870–100 Within expected range
Refractive Index1.4371.40–1.45 Matches alkyl formates

Stability and Reactivity

Despite limited direct data, the sulfonic acid group implied by the CAS entry would confer:

  • High hygroscopicity (consistent with -SO₃H functionality)

  • Acid-catalyzed ester hydrolysis susceptibility

  • Potential for sulfonation side reactions

This contrasts with conventional formate ester behavior dominated by transesterification and oxidative degradation pathways .

Synthetic Routes and Analytical Challenges

Hypothetical Synthesis Pathways

If the structure corresponds to its CAS description, potential routes include:

  • Sulfonation of 2-ethylhexyl octanoate followed by amine functionalization

  • Multi-step assembly from thiourea derivatives and branched alcohols

Characterization Techniques

Key analytical discrepancies require resolution via:

  • High-resolution MS/MS: Confirm molecular formula and fragmentation patterns

  • ¹H/¹³C NMR: Verify presence of formyl (δ 8.0–8.2 ppm) and sulfonic acid (δ 2.5–3.5 ppm) groups

  • X-ray crystallography: Resolve structural ambiguities in solid state

Critical Research Gaps and Future Directions

  • Structural validation: Single-crystal analysis needed to resolve CAS 68443-65-2 identity

  • Synthetic reproducibility: Published protocols absent for claimed structure

  • Ecotoxicology studies: No data on biodegradation or bioaccumulation potential

  • Thermodynamic modeling: Predict phase behavior given density/boiling point anomalies

This compound exemplifies the challenges in relying solely on database entries without experimental validation. Researchers should exercise caution when citing CAS 68443-65-2 as "2-hydroxyheptyl formate" until structural ambiguities are resolved through peer-reviewed studies.

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